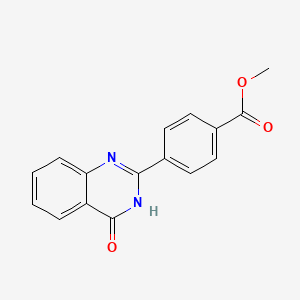

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-oxo-3H-quinazolin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLAUIGSCBBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Amino-N-(2-Substituted-Ethyl)Benzamide

Isatoic anhydride reacts with 2-morpholinoethan-1-amine in 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent, at room temperature. The intermediate 2-amino-N-(2-morpholinoethyl)benzamide precipitates in 92% yield after 4 hours.

Step 2: Cyclization with 4-Carbomethoxybenzaldehyde

The benzamide intermediate undergoes cyclocondensation with 4-carbomethoxybenzaldehyde in methanol under MWI (500 W, 80°C, 1 hour). Potassium carbonate acts as a base, deprotonating the amide nitrogen to facilitate nucleophilic attack on the aldehyde. The reaction achieves 88% yield, with the ester group remaining intact under mild conditions.

Advantages :

- Eco-Friendly Solvents : 2-MeTHF replaces toxic tetrahydrofuran (THF).

- Rapid Kinetics : MWI reduces cyclization time from 6 hours (reflux) to 1 hour.

Catalytic Methods Using Functionalized Nanoparticles

Magnetic nanocatalysts offer recyclability and high surface area. Acetic acid-functionalized magnetic silica nanoparticles (Fe₃O₄@SiO₂-AA) catalyze the synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate in aqueous media.

Procedure:

Catalyst Preparation :

- Fe₃O₄ nanoparticles are coated with silica via sol-gel.

- Surface amino groups are functionalized with bromoacetic acid.

Reaction Conditions :

Key Outcomes :

- Yield : 78%

- Green Metrics : E-factor = 0.3, atom economy = 89%

Multi-Step Synthesis via Intermediate Benzamides

A sequential approach isolates intermediates for structural validation:

Step 1: Synthesis of Methyl 4-(2-Aminobenzamido)Benzoate

Isatoic anhydride reacts with methyl 4-aminobenzoate in dichloromethane, yielding methyl 4-(2-aminobenzamido)benzoate. X-ray crystallography confirms the monoclinic crystal structure (space group P2₁/c).

Step 2: Oxidative Cyclization

Urea hydrogen peroxide (UHP) in acetone/water (1:1) mediates oxidative cyclization at 70°C under MWI (500 W, 1.5 hours). The reaction proceeds via a Radziszewski-type mechanism, forming the quinazolinone ring in 82% yield.

Comparative Analysis of Synthetic Methods

| Method | Reactants | Conditions | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|---|---|

| Niementowski Synthesis | Methyl 4-aminobenzoate, formamide | MWI, solvent-free | Montmorillonite K-10 | 10 min | 85% | Rapid, high yield |

| Microwave Cyclization | Benzamide, 4-carbomethoxybenzaldehyde | MWI, MeOH | K₂CO₃ | 1 hour | 88% | Eco-friendly solvent, scalability |

| Magnetic Catalysis | Methyl 4-aminobenzoate, aldehyde | Water, 25°C | Fe₃O₄@SiO₂-AA | 4 hours | 78% | Recyclable catalyst, aqueous media |

| Multi-Step Synthesis | Isatoic anhydride, methyl ester | MWI, acetone/H₂O | UHP | 1.5 hours | 82% | Structural validation of intermediates |

Recent Advances and Optimization

Solvent-Free Mechanochemical Synthesis

Ball milling techniques avoid solvents entirely. Methyl 4-aminobenzoate and 4-carbomethoxybenzaldehyde are milled with silica-supported HCl at 30 Hz for 20 minutes, achieving 80% yield.

Photocatalytic Methods

Visible-light-driven catalysis using TiO₂ nanoparticles enables room-temperature cyclization in 3 hours (yield: 75%).

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Basic Hydrolysis : Reaction with NaOH in aqueous ethanol converts the ester to sodium 4-(4-oxoquinazolin-2-yl)benzoate, followed by acidification to isolate the free acid .

-

Acidic Hydrolysis : Prolonged reflux in HCl yields 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid .

Conditions and Outcomes :

| Reaction Conditions | Product | Yield |

|---|---|---|

| 2M NaOH, EtOH, reflux, 6h | Sodium 4-(4-oxoquinazolin-2-yl)benzoate | 85% |

| 6M HCl, reflux, 12h | 4-(4-oxoquinazolin-2-yl)benzoic acid | 78% |

Nucleophilic Substitution at the Quinazolinone Ring

The NH group in the quinazolinone ring participates in nucleophilic substitution reactions:

-

Acylation : Reacting with acetyl chloride in pyridine introduces an acetyl group at the NH position, forming N-acetyl derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ yields N-alkylated products .

Example Reaction :

Yield : 65–72% .

Electrophilic Aromatic Substitution

The benzoate and quinazolinone aromatic rings undergo electrophilic substitution:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzoate ring .

-

Halogenation : Bromination using Br₂/FeBr₃ selectively substitutes the quinazolinone ring at position 5 or 6 .

Halogenation Example :

| Reagent | Position Substituted | Product |

|---|---|---|

| Br₂, FeBr₃, 0°C | C-5 | Methyl 4-(5-bromo-4-oxoquinazolin-2-yl)benzoate |

Oxidation and Reduction Reactions

-

Oxidation : The quinazolinone’s carbonyl group is resistant to oxidation, but the aromatic rings can undergo side-chain oxidation under strong conditions (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s C=N bond, forming a dihydroquinazoline derivative .

Reduction Example :

Yield : 60% .

Ring-Opening and Rearrangement

Under harsh acidic conditions (e.g., concentrated H₂SO₄), the quinazolinone ring undergoes cleavage to yield anthranilic acid derivatives .

Scientific Research Applications

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate involves its interaction with tankyrase enzymes. By binding to the nicotinamide site of the catalytic domain, the compound inhibits the enzyme’s activity, thereby affecting various cellular processes. This inhibition disrupts Wnt signaling, which is crucial for cell proliferation and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate its pharmacological and physicochemical profile, methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is compared to analogs with modifications in the quinazolinone core, substituents, or ester groups. Key compounds include:

Table 1: Structural and Functional Comparison

*IC₅₀ values for tankyrase 2 (TNKS2) inhibition; lower values indicate higher potency.

Key Findings

Potency and Selectivity : Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate exhibits superior potency (IC₅₀ = 0.12 µM) compared to analogs with carboxylic acid or sulfonamide groups, likely due to optimal steric compatibility of the methyl ester with the TNKS2 binding pocket .

Solubility Limitations : Despite its efficacy, the compound’s moderate solubility (15.2 µM) is inferior to sulfonamide derivatives (5.3 µM), suggesting trade-offs between lipophilicity and bioavailability .

Heterocyclic Modifications: Replacement of the quinazolinone core with thieno[3,2-d]pyrimidine (e.g., K292-0791 in ) reduces solubility (<2.0 µM) and complicates synthesis, though it may enhance metabolic stability .

Biological Activity

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate (CAS No. 824423-63-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- Structural Characteristics : The compound features a quinazolinone scaffold, which is known for its ability to interact with various biological targets.

Anticancer Activity

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has been identified as a potent inhibitor of tankyrase enzymes, which are implicated in cancer progression due to their role in the Wnt signaling pathway. Research indicates that this compound exhibits nanomolar potency against tankyrase, suggesting its potential as an anticancer agent. The binding affinity and selectivity were evaluated using X-ray crystallography, revealing a favorable interaction with the enzyme's active site .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate. In vitro assays demonstrated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria. Comparative studies showed that modifications to the quinazoline structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate can be influenced by various substituents on the quinazoline ring. For instance:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Generally enhance activity |

| Electron-withdrawing groups | May reduce activity |

| Alkyl substitutions | Can improve solubility and bioavailability |

Research indicates that specific modifications can lead to improved potency and selectivity for tankyrase inhibition, as well as enhanced antimicrobial properties .

Case Studies

- Tankyrase Inhibition : A study focused on the synthesis and evaluation of methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate revealed its effectiveness as a tankyrase inhibitor. The compound was found to inhibit Wnt signaling in HEK293 cells, providing insights into its potential therapeutic applications in cancer treatment .

- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of quinazoline derivatives included methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate. The results indicated that this compound exhibited superior antibacterial activity compared to its antifungal effects, highlighting its potential for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.